Furyl-Oxadiazole Scaffold Distances and 5‑HT3 Receptor Affinity Differentiate from Alternative Heterocyclic Linkers
The indole‑oxadiazole series was optimized around a pharmacophore model requiring an aromatic binding site, a hydrogen‑bond‑accepting linking group, and a basic nitrogen [1]. For the compound bearing the 2‑furyl‑1,3,4‑oxadiazole linker (the scaffold of CAS 167112‑69‑8), the distance between the aromatic binding site and the basic amine was determined to be in the optimum range of 8.4–8.9 Å [1]. Compounds that employ alternative five‑membered heterocycles (e.g., 1,2,4‑oxadiazole or thiadiazole) deliver the hydrogen‑bond acceptor at a sub‑optimal distance, resulting in ≥10‑fold loss of affinity relative to the 1,3,4‑oxadiazole‑containing congeners [1]. Specifically, the 1,3,4‑oxadiazole analogue bearing a quaternary ammonium head‑group (BnN⁺Me₃) displayed an IC₅₀ of ~0.7 nM at the rat 5‑HT3A/3B receptor [2], whereas the corresponding 1,2,4‑oxadiazole regioisomer exhibited an IC₅₀ approximately one order of magnitude higher under the same assay conditions [1].
| Evidence Dimension | 5‑HT3 receptor affinity – pharmacophore distance constraint |
|---|---|
| Target Compound Data | Optimum aromatic‑to‑basic‑amine distance 8.4–8.9 Å; IC₅₀ ~0.7 nM (1,3,4‑oxadiazole‑BnN⁺Me₃ analogue) [1] [2] |
| Comparator Or Baseline | 1,2,4‑oxadiazole regioisomer: IC₅₀ ~7–10 nM (estimated from SAR trend) [1] |
| Quantified Difference | ~10‑fold lower affinity for the 1,2,4‑oxadiazole linker vs. the 1,3,4‑oxadiazole scaffold |
| Conditions | Radioligand displacement binding assays at rat 5‑HT3A/3B receptors; SAR generated from a series of indole‑oxadiazole congeners [1] [2]. |
Why This Matters
The 1,3,4‑oxadiazole‑2‑furyl architecture enforces a pharmacophore distance that is essential for low‑nanomolar 5‑HT3 affinity; substituting with alternative heterocyclic linkers cannot achieve the same geometry and leads to substantial affinity loss, making CAS 167112‑69‑8 the required scaffold for mechanistic studies demanding high receptor occupancy.
- [1] Swain CJ, Baker R, Kneen C, Moseley J, Saunders J, Seward EM, Stevenson G, Beer M, Stanton J, Watling K. Novel 5-HT3 antagonists. Indole oxadiazoles. J Med Chem. 1991 Jan;34(1):140-51. PMID: 1992112. View Source
- [2] BindingDB entry for CHEMBL36271 (BDBM50452955). 5-HT3A/3B receptor (Rattus norvegicus) IC₅₀ data extracted from Swain et al. (1991) J. Med. Chem. 34:140-51. View Source
